Pilsicainide

Übersicht

Beschreibung

Pilsicainid ist ein Antiarrhythmikum der Klasse Ic, das hauptsächlich zur Behandlung von Herzrhythmusstörungen eingesetzt wird, darunter sowohl supraventrikuläre als auch ventrikuläre Tachykardie . Es wurde von Suntory Holdings Limited entwickelt und 1991 erstmals in Japan auf den Markt gebracht . Die Verbindung ist bekannt für ihre selektive Natriumkanalblockade, die bei Patienten mit Vorhofflimmern zur Wiederherstellung des normalen Sinusrhythmus beiträgt .

Wissenschaftliche Forschungsanwendungen

Pilsicainid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Behandlung verschiedener Arten von Herzrhythmusstörungen eingesetzt, darunter Vorhofflimmern und ventrikuläre Tachykardie . In der Chemie dient es als Modellverbindung zur Untersuchung von Natriumkanalblockern und deren Auswirkungen auf Herzzellen . In der Biologie wird Pilsicainid verwendet, um die Wirkmechanismen von Antiarrhythmika und deren Auswirkungen auf die zelluläre Elektrophysiologie zu untersuchen . Industrielle Anwendungen umfassen die Entwicklung neuer Antiarrhythmika und die Optimierung von Synthesewegen für die großtechnische Produktion .

Wirkmechanismus

Pilsicainid übt seine Wirkung aus, indem es den schnellen, nach innen gerichteten Fluss von Natriumionen durch den Nav1.5-Natriumkanal selektiv blockiert . Diese Blockade trägt zur schnellen Depolarisation bei, die charakteristisch für Phase 0 im Herzaktionspotenzial ist . Durch Unterdrückung der Vorhofleitgeschwindigkeit und Erhöhung der effektiven Refraktärzeit hilft Pilsicainid, Vorhofflimmern zu beenden und den normalen Sinusrhythmus wiederherzustellen . Der Wirkmechanismus der Verbindung bietet neue Erkenntnisse zur pharmakologischen Umwandlung von Vorhofflimmern und macht sie für die Hybridtherapie mit Katheterablation der Lungenvenen geeignet .

Wirkmechanismus

Safety and Hazards

Pilsicainide should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Pilsicainide has been effective in preventing recurrence of atrial fibrillation in a substantial proportion of patients in a single-centre crossover trial . There were no between-group differences in the subgroup of patients with shorter-duration atrial fibrillation, but actuarial results over 1 year significantly favoured cibenzoline over this compound in patients with longer-duration atrial fibrillation . Both oral and intravenous this compound have demonstrated efficacy in ventricular tachyarrhythmias, including ventricular extrasystole . Clinical trial and postmarketing surveillance data indicate that this compound is generally well tolerated in most patients .

Vorbereitungsmethoden

Die Herstellung von Pilsicainid beinhaltet verschiedene Synthesewege und Reaktionsbedingungen. Ein Verfahren umfasst die Polymerisationsreaktion von Butyrolactam und γ-Butyrolacton unter stark basischen Bedingungen, um N-(3-Carboxypropyl)butyrolactam zu erzeugen . Dieser Zwischenstoff wird dann cyclisiert und mit Malonsäuremonoestersalz kondensiert, um 7α-doppelte Pyrrolizidin-Pyridin-Essigsäureester zu produzieren . Der letzte Schritt beinhaltet die Hydrolyse dieser Ester in Säure, um das pharmazeutisch akzeptable Salz von Pilsicainid zu erhalten . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung der Ausbeute und Reinheit bei gleichzeitiger Minimierung des Einsatzes teurer oder gefährlicher Reagenzien .

Analyse Chemischer Reaktionen

Pilsicainid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Malonsäure, Natrium und Salzsäure . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte wie N-(3-Carboxypropyl)butyrolactam und 7α-doppelte Pyrrolizidin-Pyridin-Essigsäureester . Diese Zwischenprodukte sind entscheidend für die endgültige Synthese von Pilsicainid.

Vergleich Mit ähnlichen Verbindungen

Pilsicainid wird oft mit anderen Antiarrhythmika der Klasse Ic verglichen, wie Lidocain, Propafenon und Cibenzolin . Im Gegensatz zu Lidocain, das schnell an offene Natriumkanäle bindet, bindet Pilsicainid langsamer, wodurch es effektiv ist, spät auftretende Ströme in mutierten Natriumkanälen selektiv zu blockieren . Propafenon, ein weiteres Mittel der Klasse Ic, hat eine stärkere Wirkung auf die Verlängerung der Wellenlänge, ist aber weniger wirksam als Pilsicainid bei der Beendigung von vagal induziertem Vorhofflimmern . Cibenzolin wird, ähnlich wie Pilsicainid, zur Verhinderung des Wiederauftretens von Vorhofflimmern eingesetzt, aber Pilsicainid hat sich bei Patienten mit kürzerem Vorhofflimmern als wirksamer erwiesen .

Eigenschaften

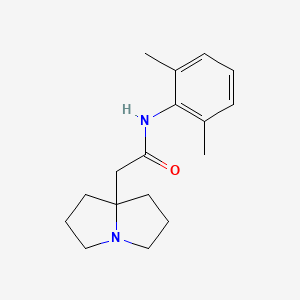

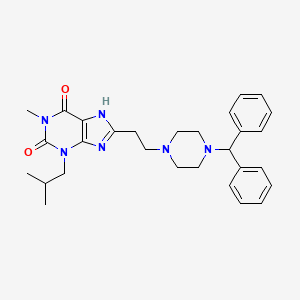

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQTVJKBTWGHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046639 | |

| Record name | Pilsicainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88069-67-4 | |

| Record name | Pilsicainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88069-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilsicainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilsicainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pilsicainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PILSICAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0X7V6CSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

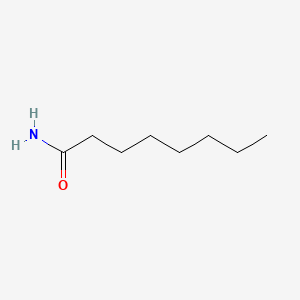

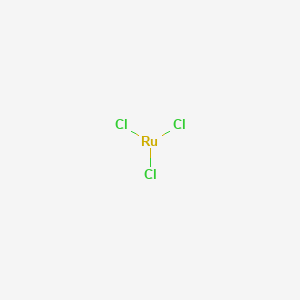

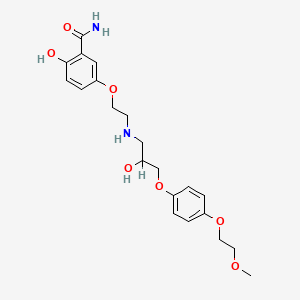

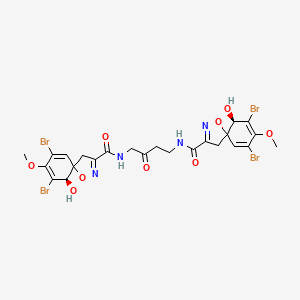

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine](/img/structure/B1217063.png)

![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)